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Compound of Interest

2-(4-Fluorophenyl)-2-oxoacetic
Compound Name: d
aci

Cat. No.: B2960811

Application Notes & Protocols: 2-(4-
Fluorophenyl)-2-oxoacetic Acid
Introduction: The Strategic Importance of a
Fluorinated Ketoacid

2-(4-Fluorophenyl)-2-oxoacetic acid, also known as (4-fluorophenyl)glyoxylic acid, is a
bifunctional building block of significant interest in synthetic and medicinal chemistry. Its
structure, featuring a carboxylic acid and an adjacent a-keto group on a fluorinated phenyl ring,
provides two distinct and versatile reactive handles. This unique arrangement allows for
sequential, orthogonal chemical modifications, making it a valuable precursor for complex
molecular architectures.

The incorporation of a fluorine atom at the para-position of the phenyl ring is a strategic choice
in drug design. Fluorine, being the most electronegative element, can profoundly alter a
molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding
affinity, without significantly increasing its steric bulk.[1][2][3] The 4-fluorophenyl moiety is a
common feature in numerous approved drugs, where it often serves to block metabolic
oxidation at the para-position, thereby enhancing the compound's pharmacokinetic profile.[4]
This guide provides a comprehensive overview of the properties, handling, and core
applications of 2-(4-fluorophenyl)-2-oxoacetic acid, with detailed protocols for its use in
synthetic chemistry.
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Compound Profile & Physicochemical Data

The compound is typically a white to light yellow solid at room temperature. Its key properties
are summarized below for quick reference.

Property Value Source(s)
CAS Number 2251-76-5 [5][6]
Molecular Formula CsHsFOs3 [51[7]
Molecular Weight 168.12 g/mol [5]18]
Physical Form Solid [8]

Purity Typically 295% [6][8]
Melting Point 92-96 °C

Storage Sealed in a dry place at room (81[9]

temperature

SMILES SIC(O)C(:O)CI:CC:C(F)C: .

Safety and Handling

As with any laboratory chemical, proper handling is paramount to ensure user safety. 2-(4-
Fluorophenyl)-2-oxoacetic acid possesses specific hazards that must be managed with
appropriate engineering controls and personal protective equipment (PPE).

GHS Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the
following hazards:

e H302: Harmful if swallowed.[5][8][10]
e H315: Causes skin irritation.[5][8][10]

o H319: Causes serious eye irritation.[5][8][10]
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o H335: May cause respiratory irritation.[5][8][10]

The corresponding signal word is Warning, and the pictogram is the GHS07 exclamation mark.

[5]L8]

Recommended Precautions

» Engineering Controls: Always handle this compound in a well-ventilated area, preferably
within a certified chemical fume hood, to avoid inhalation of dust or vapors.[11]

» Personal Protective Equipment (PPE):
o Eye/Face Protection: Wear chemical safety goggles or a face shield.

o Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands
thoroughly after handling.

o Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
» First Aid Measures:

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

[e]

o If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical
advice.

o If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if
present and easy to do. Continue rinsing and immediately call a POISON CENTER or
doctor.

o If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON
CENTER or doctor if you feel unwell.

Core Application: Amide Bond Formation

One of the most fundamental and widespread applications of 2-(4-fluorophenyl)-2-oxoacetic
acid is in the synthesis of amides. The carboxylic acid moiety serves as an ideal handle for
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coupling with a vast array of primary and secondary amines, a cornerstone reaction in
medicinal chemistry for generating libraries of novel compounds.[12]

The Chemistry of Activation

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the
formation of a non-reactive ammonium carboxylate salt.[13] Therefore, the carboxylic acid must
first be "activated" by converting the hydroxyl group into a better leaving group. This creates a
highly electrophilic carbonyl center that is readily attacked by the amine nucleophile.

The diagram below illustrates the general principle of carboxylic acid activation leading to
amide formation, highlighting the central role of 2-(4-fluorophenyl)-2-oxoacetic acid as the
starting material.

(2—(4—FIuorophenyl)—2—oxoacetic Acid)

Step 1:
Activation

Activating Agent
(e.g., Oxalyl Chloride, EDC, HATU)

Reactive Intermediate \ Primary or Secondary Amine
(e.g., Acyl Chloride, Active Ester)) (R'R2NH)

Target Amide Product Byproducts

Click to download full resolution via product page

General workflow for amide synthesis.
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Protocol: Synthesis of N-Aryl-2-(4-fluorophenyl)-2-
oxoacetamides via an Acyl Chloride Intermediate

This protocol details a robust, two-step, one-pot procedure for synthesizing N-aryl amides. The
carboxylic acid is first converted to its more reactive acyl chloride derivative using oxalyl
chloride, which is then reacted in situ with an aniline derivative.[14][15] This method is efficient
and avoids the need for peptide coupling reagents.

Materials:

e 2-(4-fluorophenyl)-2-oxoacetic acid

o Oxalyl chloride ((COCI)2)

e Anhydrous Dichloromethane (DCM)

e Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
e Substituted Aniline (e.g., 4-nitroaniline, 3-methoxyaniline)

e Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

o Saturated aqueous sodium bicarbonate (NaHCOs)

e Brine (saturated aqueous NacCl)

e Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0Oa4)

Argon or Nitrogen gas supply
Procedure:

e Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir
bar and under an inert atmosphere (Ar or N2), add 2-(4-fluorophenyl)-2-oxoacetic acid (1.0

eq).

o Solvent Addition: Add anhydrous DCM to the flask to create a solution or suspension
(approx. 0.5 M concentration).
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Acyl Chloride Formation: Cool the mixture to O °C using an ice bath. Add a catalytic amount
of anhydrous DMF (1-2 drops). Slowly, add oxalyl chloride (1.5 eq) dropwise via syringe.

o Causality Note: Oxalyl chloride is a highly effective reagent for converting carboxylic acids
to acyl chlorides. The reaction produces only gaseous byproducts (CO, COz, HCI), which
simplifies workup.[15] DMF acts as a catalyst by forming the Vilsmeier reagent in situ,
which is the active electrophile.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours.
The evolution of gas should be observed. The completion of this step can be monitored by
taking a small aliquot, quenching it carefully with methanol, and analyzing by TLC or LC-MS
to check for the formation of the methyl ester.

Removal of Excess Reagent: Once the formation of the acyl chloride is complete,
concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride
and HCI gas. This step is crucial to prevent side reactions with the amine.

Amine Addition: Re-dissolve the crude acyl chloride residue in fresh anhydrous DCM under
an inert atmosphere. Cool the solution to 0 °C. In a separate flask, prepare a solution of the
desired aniline (1.1 eq) and a suitable non-nucleophilic base like triethylamine (2.0 eq) in
anhydrous DCM.[14]

Amide Coupling: Add the amine/base solution dropwise to the stirring acyl chloride solution
at0 °C.

o Causality Note: The base (TEA or DIPEA) is essential to neutralize the HCI that is
generated during the reaction, driving the equilibrium towards the amide product.[13]

Reaction Completion: Allow the reaction to warm to room temperature and stir for 4-12
hours, or until TLC/LC-MS analysis indicates the complete consumption of the acyl chloride.

Aqueous Workup: Quench the reaction by adding water or saturated NaHCOs solution.
Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic
layer sequentially with 1M HCI, saturated NaHCOs solution, and finally with brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSOa4 or Na=SOa4, filter,
and concentrate under reduced pressure to yield the crude product.
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« Purification: Purify the crude material by recrystallization (e.g., from ethanol or ethyl
acetate/hexanes) or by column chromatography on silica gel to obtain the pure N-aryl-2-(4-
fluorophenyl)-2-oxoacetamide.

Application in Medicinal Chemistry & Drug
Discovery

2-(4-Fluorophenyl)-2-oxoacetic acid and its derivatives are valuable scaffolds in the
development of new therapeutic agents. Research has shown that amides derived from this
core structure exhibit promising biological activities, particularly as anticancer agents.[16][17]

Case Study: Phenylacetamide Derivatives as Anticancer
Agents

A study by Aliabadi et al. explored the synthesis and cytotoxic effects of a series of 2-(4-
fluorophenyl)-N-phenylacetamide derivatives.[16][18] These compounds were evaluated
against several human cancer cell lines, including PC3 (prostate carcinoma) and MCF-7
(breast cancer).[18]

The general synthetic approach follows the principles of amide coupling described in Section 3.
The key finding was that the nature and position of substituents on the N-phenyl ring
significantly modulated the cytotoxic activity. For instance, compounds bearing an electron-
withdrawing nitro group generally showed higher cytotoxicity than those with an electron-
donating methoxy group.[18]

The data below summarizes the reported ICso values for selected derivatives against the PC3
prostate cancer cell line, demonstrating the potential of this chemical scaffold.

N-Phenyl ICso0 (M) vs. PC3
Compound . Reference
Substituent Cells
2b 3-Nitro 52 [16][18]
2c 4-Nitro 80 [16][18]
Imatinib (Reference Drug) 40 [16][18]
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This case study highlights a clear experimental path for researchers in drug discovery:

Drug discovery workflow using the target scaffold.

The results suggest that 2-(4-fluorophenyl)-2-oxoacetic acid is an excellent starting point for
generating focused compound libraries. By systematically varying the amine coupling partner,
researchers can rapidly explore structure-activity relationships (SAR) and identify promising
candidates for further development as potential anticancer therapeutics.[17]
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BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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